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Compound of Interest

Compound Name: L-97-1

Cat. No.: B1674202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties,

and biological activities of Glimepiride. The information is curated for professionals in the fields

of pharmaceutical research and drug development.

Core Structure and Chemical Identity
Glimepiride, a third-generation sulfonylurea, is an oral antihyperglycemic agent used in the

management of type 2 diabetes mellitus. Its chemical name is 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-

3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.[1]

Table 1: Chemical and Physical Properties of Glimepiride
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Property Value Reference

IUPAC Name

3-ethyl-4-methyl-N-(4-(N-

(((1r,4r)-4-

methylcyclohexyl)carbamoyl)s

ulfamoyl)phenethyl)-2-oxo-2,5-

dihydro-1H-pyrrole-1-

carboxamide

[2]

CAS Number 93479-97-1

Molecular Formula C24H34N4O5S [1][2]

Molecular Weight 490.62 g/mol [1]

Appearance
White to yellowish-white,

odorless, crystalline powder

Solubility Practically insoluble in water.

Melting Point 207 °C

pKa 6.2

LogP 3.5

Mechanism of Action and Signaling Pathways
Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic

mechanisms.

Pancreatic Mechanism: Stimulation of Insulin Secretion
The primary mode of action of Glimepiride is the stimulation of insulin release from the

pancreatic β-cells. This process is initiated by the binding of Glimepiride to the sulfonylurea

receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell

membrane. This binding leads to the closure of these channels, causing membrane

depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an

influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis

of insulin-containing granules.
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Figure 1: Pancreatic mechanism of Glimepiride-induced insulin secretion.

Extrapancreatic Mechanisms: Enhanced Insulin
Sensitivity
Glimepiride also possesses extrapancreatic effects that contribute to its antihyperglycemic

activity. It has been shown to increase the sensitivity of peripheral tissues, such as muscle and

fat, to insulin. One of the key signaling pathways involved in this process is the PI3K/Akt

pathway. Glimepiride has been reported to activate PI3 kinase (PI3K) and Akt in adipocytes

and skeletal muscle. This activation is thought to promote the translocation of glucose

transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.
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Figure 2: Extrapancreatic signaling pathway of Glimepiride involving PI3K/Akt.

Pharmacokinetics and Metabolism
Glimepiride is completely absorbed following oral administration, with peak plasma

concentrations (Cmax) reached in 2 to 3 hours. It is extensively bound to plasma proteins

(>99.5%). The drug is metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to an

active metabolite, M1 (cyclohexyl hydroxymethyl derivative), which is further metabolized by

cytosolic enzymes to an inactive metabolite, M2 (carboxyl derivative).
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Table 2: Pharmacokinetic Parameters of Glimepiride

Parameter Value Reference

Bioavailability ~100%

Time to Peak (Tmax) 2 - 3 hours

Protein Binding > 99.5%

Metabolism Hepatic (primarily via CYP2C9)

Major Metabolites M1 (active), M2 (inactive)

Half-life (M1) 3 - 6 hours

Excretion ~65% urine, ~35% feces

Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Glimepiride Analysis
This method is suitable for the quantification of Glimepiride in pharmaceutical formulations.

Instrumentation:

HPLC system with UV detector

C18 column (e.g., Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm)

Mobile Phase:

Isocratic mixture of 50:50 (v/v) DI Water and Acetonitrile, with 0.1% Formic Acid.

Chromatographic Conditions:

Flow rate: 1.0 mL/minute

Injection volume: 5 µL
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Detection wavelength: 230 nm

Sample Preparation:

Grind a Glimepiride tablet (e.g., 1mg strength) and transfer the powder to a volumetric

flask.

Add a portion of the mobile phase and sonicate for 10 minutes to dissolve the drug.

Dilute to the mark with the mobile phase and mix thoroughly.

Filter the solution through a 0.45 µm syringe filter.

Perform further dilutions as necessary to achieve a concentration within the linear range of

the assay.
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Figure 3: Workflow for HPLC sample preparation of Glimepiride tablets.

In Vitro Dissolution Testing
This protocol is used to assess the release of Glimepiride from a solid dosage form.

Apparatus:

USP Dissolution Apparatus 2 (Paddle method)

Dissolution Medium:
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900 mL of phosphate buffer (pH 6.8 or 7.8)

Test Conditions:

Temperature: 37 ± 0.5 °C

Paddle speed: 50 or 75 rpm

Procedure:

Place the Glimepiride tablet in the dissolution vessel.

At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the

dissolution medium.

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Filter the samples and analyze the concentration of dissolved Glimepiride using a UV-Vis

spectrophotometer at approximately 226 nm or 228 nm.

Western Blot Analysis for PI3K/Akt Pathway Activation
This method can be used to determine the effect of Glimepiride on the phosphorylation status

of key proteins in the PI3K/Akt signaling pathway in cell culture models (e.g., osteoblasts,

adipocytes, or muscle cells).

Cell Treatment:

Culture cells to the desired confluency and treat with Glimepiride at various concentrations

and for different time points.

Protein Extraction:

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase

inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification:
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Determine the protein concentration of the lysates using a standard protein assay (e.g.,

BCA assay).

SDS-PAGE and Electrotransfer:

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in TBST) to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of PI3K, Akt, and other downstream targets.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize using an imaging system.

Analysis:

Quantify the band intensities and normalize the levels of phosphorylated proteins to the

total protein levels.

Clinical Efficacy and Safety
Clinical studies have demonstrated that Glimepiride effectively lowers fasting plasma glucose

(FPG), postprandial glucose (PPG), and glycosylated hemoglobin (HbA1c) levels in patients

with type 2 diabetes. It can be used as monotherapy or in combination with other antidiabetic

agents like metformin or insulin. Compared to other sulfonylureas, Glimepiride is associated

with a lower risk of hypoglycemia and has fewer cardiovascular effects.
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Table 3: Clinical Efficacy of Glimepiride Monotherapy (14-week study)

Glimepiride
Dose

Median
Change in FPG
(mg/dL)

Reduction in
HbA1c (%)

Reduction in
PPG (mg/dL)

Reference

1 mg -43 -1.2 -63

4 mg -70 -1.8 -92

8 mg -74 -1.9 -94

The information provided in this guide is intended for a professional audience and should not

be interpreted as medical advice. For detailed information on the clinical use of Glimepiride,

please refer to the official prescribing information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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